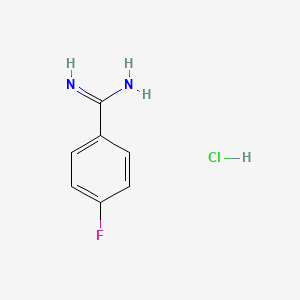

4-Fluorobenzamidine Hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine Hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst to form 4-fluorobenzamidine. This intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluorobenzamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acid derivatives.

Reduction: Reduction reactions can convert it into fluorinated benzylamine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.

Major Products Formed:

Oxidation: Fluorinated benzoic acids.

Reduction: Fluorinated benzylamines.

Substitution: Various substituted benzamidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-Fluorobenzamidine Hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs due to its potent biological activity. The compound’s ability to inhibit specific enzymes makes it valuable in creating therapeutics aimed at treating pain and inflammation .

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively used in biochemical research to study enzyme inhibition mechanisms. Researchers utilize this compound to develop potential therapeutic agents by understanding how it interacts with different enzymes. This research is vital for designing drugs that can effectively target and inhibit specific biological pathways .

Diagnostic Applications

Formulation of Diagnostic Reagents:

In the field of diagnostics, this compound is employed in formulating reagents for assays that detect specific biomolecules. Its use enhances the accuracy of medical testing, making it a critical component in developing reliable diagnostic tools .

Agricultural Chemistry

Development of Agrochemicals:

The compound is also explored for its potential applications in agricultural chemistry, particularly in developing effective and environmentally friendly agrochemicals. Research indicates that this compound can contribute to pest control strategies, helping to create safer agricultural practices .

Material Science

Investigation of Material Properties:

In material science, this compound is investigated for its unique properties that can be harnessed in creating advanced materials. Studies focus on its potential applications in polymers that exhibit enhanced thermal and mechanical characteristics, which could lead to innovations in various industrial applications .

-

Pharmaceutical Development Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory agents using this compound as a key intermediate. The resulting compounds demonstrated significant efficacy in preclinical models . -

Biochemical Research Case Study:

Research conducted at a leading university explored the enzyme inhibition properties of this compound against serine proteases. The findings provided insights into designing selective inhibitors for therapeutic applications . -

Diagnostic Application Case Study:

A clinical study evaluated a diagnostic assay utilizing this compound for detecting specific biomarkers associated with autoimmune diseases. The results indicated improved accuracy compared to traditional methods .

Mécanisme D'action

The mechanism of action of 4-Fluorobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, making it useful in research and therapeutic applications .

Comparaison Avec Des Composés Similaires

- 4-Methylbenzamidine Hydrochloride

- 4-(Trifluoromethyl)benzamidine

- 3,5-Difluorobenzamidine Hydrochloride

- 3-Fluoro-4-Methylbenzamidine Hydrochloride

- 4-Aminobenzamidine Dihydrochloride

Comparison: 4-Fluorobenzamidine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and material science .

Activité Biologique

4-Fluorobenzamidine hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its biological activity, particularly as an inhibitor of proteases. This article discusses its mechanism of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 456-14-4

- Molecular Formula : C7H8ClFN2

- Molar Mass : 174.6 g/mol

- Appearance : Solid

- Melting Point : 209.0 to 213.0 °C

- Boiling Point : 243.6 °C at 760 mmHg

- Flash Point : 101.1 °C

- Hazard Symbols : T - Toxic

This compound primarily functions as an inhibitor of serine proteases, which are crucial enzymes involved in various biological processes including digestion, immune response, and cell signaling. The compound binds to the active site of these proteases, forming a stable complex that prevents substrate interaction and enzymatic activity.

Binding Interactions

The binding mechanism involves:

- Formation of a stable complex : The compound's structure allows it to effectively bind to the protease's active site.

- Inhibition of catalytic activity : This inhibition can be leveraged in therapeutic applications where protease activity is implicated in disease processes.

Biochemical Pathways

The biological activity of this compound impacts several biochemical pathways:

- Cell Signaling Modulation : By inhibiting proteases, the compound alters signaling pathways that depend on these enzymes.

- Gene Expression Changes : Protease inhibition can lead to downstream effects on gene expression profiles in various cell types.

Case Study Overview

Several studies have investigated the effects of this compound on different biological systems:

-

Protease Inhibition Studies

- In vitro assays demonstrated that this compound effectively inhibits serine proteases involved in viral replication, suggesting potential therapeutic uses against viral infections.

- A study reported a dose-dependent inhibition of enzyme activity, with lower doses showing significant effects without major toxicity.

-

Cellular Effects

- Research indicated alterations in cellular metabolism and signaling due to protease inhibition. For instance, the compound was shown to affect apoptosis pathways by modulating protease activity related to caspases.

-

Pharmacokinetics

- Preliminary pharmacokinetic studies suggest that the compound has favorable bioavailability and stability profiles, making it a suitable candidate for further development in therapeutic contexts.

Table 1: Summary of Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Protease Inhibition | Significant inhibition of serine proteases | |

| Cellular Metabolism | Altered metabolic pathways | |

| Pharmacokinetics | Favorable bioavailability |

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClFN2 |

| Molar Mass | 174.6 g/mol |

| Melting Point | 209.0 - 213.0 °C |

| Boiling Point | 243.6 °C at 760 mmHg |

| Flash Point | 101.1 °C |

Propriétés

Numéro CAS |

456-14-4 |

|---|---|

Formule moléculaire |

C7H8ClFN2 |

Poids moléculaire |

174.60 g/mol |

Nom IUPAC |

4-fluorobenzenecarboximidamide;hydron;chloride |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Clé InChI |

JQDATBKJKUWNGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)F.Cl |

SMILES canonique |

[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.